[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13452613
Molecular Formula: C22H33N3O3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H33N3O3 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C22H33N3O3/c1-16(2)20(23)21(26)24-12-10-17(11-13-24)14-25(19-8-9-19)22(27)28-15-18-6-4-3-5-7-18/h3-7,16-17,19-20H,8-15,23H2,1-2H3/t20-/m0/s1 |
| Standard InChI Key | PSPQRISODUHGMC-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methyl group bearing both a cyclopropyl-carbamic acid benzyl ester and an (S)-2-amino-3-methylbutanoyl moiety. The stereochemistry at the 2-amino-3-methylbutanoyl group (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Structural Descriptors
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the benzyl ester moiety improves lipophilicity, facilitating membrane permeability .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves multi-step organic reactions:
-
Piperidine Core Functionalization: The piperidine ring is alkylated at the 4-position with a chloromethyl group, followed by introduction of the cyclopropylamine via nucleophilic substitution.
-
Amino Acid Coupling: The (S)-2-amino-3-methylbutanoyl group is introduced using peptide coupling reagents (e.g., HATU or EDC), ensuring retention of stereochemistry .
-
Carbamate Formation: The benzyl ester is installed via reaction with benzyl chloroformate under basic conditions.
Key Challenges:
-
Stereochemical Purity: Asymmetric synthesis or chiral resolution is required to maintain the (S)-configuration .
-
Side Reactions: Competing reactions at the piperidine nitrogen necessitate protective group strategies (e.g., Boc protection) .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
NMR: <sup>1</sup>H NMR (CDCl<sub>3</sub>) signals include δ 7.35–7.25 (m, 5H, benzyl), δ 4.55 (s, 2H, CH<sub>2</sub>O), and δ 1.05–1.15 (m, cyclopropyl) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 388.3 [M+H]<sup>+</sup> .
| Compound | Target | IC<sub>50</sub> | Source |
|---|---|---|---|
| Piperidine-carbamate derivative | ACE | 12 nM | |
| Cyclopropyl-TNF inhibitor | TNF-α | 45 nM |
Comparative Analysis with Structural Analogues
Cyclopropyl vs. Isopropyl Substituents
Replacing the cyclopropyl group with isopropyl (as in [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester) reduces metabolic stability (t<sub>1/2</sub> from 6.2 h to 2.8 h in hepatic microsomes) but improves solubility by 1.5-fold .
Stereochemical Impact
The (R)-enantiomer of the butanoyl group shows 10-fold lower ACE inhibition, underscoring the importance of the (S)-configuration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume